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Compound of Interest

Compound Name:
Methyl 5-chlorofuran-2-

carboxylate

Cat. No.: B1357101 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Methyl 5-chlorofuran-2-carboxylate, a heterocyclic compound of interest in chemical

research and drug development. Due to the limited availability of published experimental

spectra for this specific molecule, this guide presents predicted data based on the analysis of

structurally similar furan derivatives and established spectroscopic principles. Detailed

experimental protocols for acquiring such data are also provided.

Compound Information
Property Value

Chemical Name Methyl 5-chlorofuran-2-carboxylate

Synonyms 5-Chloro-2-furoic acid methyl ester

CAS Number 58235-81-7[1]

Molecular Formula C₆H₅ClO₃

Molecular Weight 160.55 g/mol

Exact Mass 159.9927217[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for Methyl 5-chlorofuran-2-
carboxylate. These predictions are derived from the analysis of related compounds and

general principles of spectroscopy.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the two protons on the furan ring and the

three protons of the methyl ester group.

Chemical Shift (δ) /
ppm

Multiplicity Number of Protons Assignment

~7.2 - 7.4 d 1H H-3

~6.4 - 6.6 d 1H H-4

~3.9 s 3H -OCH₃

Predictions are based on data from similar furan-2-carboxylate derivatives.[2][3]

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for the four carbons of the furan ring, the carbonyl

carbon of the ester, and the methyl carbon of the ester.

Chemical Shift (δ) / ppm Assignment

~158 C=O

~145 C-2

~148 C-5

~120 C-3

~112 C-4

~52 -OCH₃

Predictions are based on data from analogous furan compounds.[3][4]
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Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretching (furan ring)

~1720 - 1740 Strong C=O stretching (ester)

~1580, ~1470 Medium-Strong C=C stretching (furan ring)

~1250 - 1300 Strong C-O stretching (ester)

~1020 Medium C-O-C stretching (furan ring)

~800 Strong C-Cl stretching

Predicted absorption ranges are based on typical values for furan derivatives and chlorinated

aromatic compounds.

Predicted Mass Spectrometry Data
Mass spectrometry is expected to show the molecular ion peak and characteristic

fragmentation patterns.

m/z Interpretation

160/162
Molecular ion peak (M⁺) with a ~3:1 ratio,

characteristic of a single chlorine atom.

129/131 Loss of -OCH₃

101/103 Loss of -COOCH₃

The exact mass of the molecular ion is predicted to be 159.9927.[1]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:[5][6]

Weigh 5-10 mg of Methyl 5-chlorofuran-2-carboxylate for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry vial.[5]

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[5]

Gently swirl the vial to ensure the sample is fully dissolved.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5

mm NMR tube.[5]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):[6]

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.
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Data Acquisition:[6]

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

For techniques like Electron Ionization (EI), the sample is typically introduced via a direct

insertion probe or after separation by gas chromatography (GC).

For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g.,

methanol, acetonitrile) at a low concentration.[7]

Data Acquisition:[8][9]

The sample is introduced into the ion source where molecules are ionized.[8][9]

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]

The detector records the abundance of ions at each m/z value to generate the mass

spectrum.[8][9]

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of

an organic compound like Methyl 5-chlorofuran-2-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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